molecular formula C6H4ClFN2O2 B3026526 2-Chloro-5-fluoro-4-methyl-3-nitropyridine CAS No. 1003711-51-0

2-Chloro-5-fluoro-4-methyl-3-nitropyridine

Cat. No. B3026526
CAS RN: 1003711-51-0
M. Wt: 190.56
InChI Key: IIAURUOPOPAEEI-UHFFFAOYSA-N
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Description

The compound 2-Chloro-5-fluoro-4-methyl-3-nitropyridine is a halogenated nitropyridine derivative. Such compounds are of significant interest in medicinal chemistry due to their potential as building blocks for the synthesis of more complex molecules. The presence of multiple substituents on the pyridine ring, including chlorine, fluorine, and a nitro group, suggests that this compound could be useful for further chemical transformations and may possess interesting physical and chemical properties.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 2-Chloro-5-fluoro-4-methyl-3-nitropyridine, can be achieved through halogen dance reactions, as demonstrated in the synthesis of related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . This method involves the magnesiation of the pyridine ring followed by trapping with electrophiles to introduce various substituents at desired positions on the ring. Although the specific synthesis of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine is not detailed in the provided papers, similar methodologies could be applied to synthesize this compound.

Molecular Structure Analysis

X-ray diffraction is a common technique used to analyze the solid-state structure of halogenated nitropyridines . The structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was determined using this method, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters. While the exact structure of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine is not provided, it is likely that X-ray analysis would reveal detailed information about its molecular geometry.

Chemical Reactions Analysis

The reactivity of halogenated nitropyridines can be studied through various spectroscopic methods and theoretical calculations, as seen in the investigation of 2-chloro-4-nitropyridine and its derivatives . These compounds exhibit reactivity patterns that can be predicted by molecular electrostatic potential maps, which indicate the reactive sites. The presence of electron-withdrawing groups such as nitro and halogens can significantly affect the reactivity, making these compounds suitable for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitropyridines can be characterized by spectroscopic techniques such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy . For instance, the absorption and fluorescence maxima of a related compound were observed at 290 nm and 480 nm, respectively, with solvent effects influencing the emission spectra . Theoretical approaches, including density functional theory (DFT) calculations, provide insights into the vibrational wavenumbers, atomic charges, and electronic properties of these molecules . The hyperpolarizability values, which are indicative of non-linear optical properties, can also be calculated and compared to standard compounds like urea .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

  • A study by Jukić et al. (2010) involved the synthesis of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing insights into its structure using X-ray analysis and various spectroscopic techniques. This research contributes to understanding the chemical properties and potential applications of similar pyridine derivatives, including 2-chloro-5-fluoro-4-methyl-3-nitropyridine (Jukić et al., 2010).

Structural and Vibrational Analysis

  • Velraj et al. (2015) investigated the molecular structures and vibrational wavenumbers of related compounds, including 2-chloro-4-methyl-5-nitropyridine, using theoretical calculations. This work aids in understanding the physical and chemical behavior of similar nitropyridines (Velraj et al., 2015).

Comparative Structural Study

  • Research by Arjunan et al. (2012) compared the vibrational and conformational properties of 2-chloro-4-methyl-3-nitropyridine and related compounds. This comparative study helps in comprehending the subtle differences and potential reactivities of these molecules (Arjunan et al., 2012).

Novel Synthesis Approaches

  • A novel synthesis method for a structurally similar compound, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, was reported by Du et al. (2005). This method can offer insights into new synthetic pathways for 2-chloro-5-fluoro-4-methyl-3-nitropyridine and related chemicals (Du et al., 2005).

Intermediate in Anticancer Drug Synthesis

  • Zhang et al. (2019) developed a method for synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for anticancer drugs, starting from a related compound, 2-chloro-5-nitropyridine. This highlights the potential role of similar nitropyridines in pharmaceutical synthesis (Zhang et al., 2019).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral . It has a hazard statement of H302 and precautionary statements of P301 + P312 + P330 .

properties

IUPAC Name

2-chloro-5-fluoro-4-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAURUOPOPAEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652055
Record name 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-methyl-3-nitropyridine

CAS RN

1003711-51-0
Record name 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003711-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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